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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine

Cat. No.: B040293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Bromoimidazo[1,2-a]pyridine. This compound is of significant
interest in medicinal chemistry and drug development due to its prevalence as a core scaffold
in various biologically active molecules. This document presents its characteristic Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Bromoimidazo[1,2-
a]pyridine and some of its derivatives. It is important to note that a complete, unified dataset
for the parent compound is not readily available in published literature; therefore, data from
closely related derivatives are also included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data
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Compound Solvent Chemical Shift (6) ppm

2.34 (s, 3H), 6.68 (t, J = 6.7

6-Bromo-7-methyl-imidazo[1,2- Hz, 1H), 7.03-7.19 (m, 1H),
a]pyridine 7.21-7.45 (m, 4H), 7.54-7.59
(m, 2H)[1]

6-Bromoimidazo[1,2-a]pyridin-
. - [M+H]+=214.0[2]
8-amine

, o 7.19 (d, J=8.6 Hz, 1H), 7.57
3,6-Dichloroimidazo[1,2-

- CDClz (d, J = 9.6 Hz, 2H), 8.13 (s,
alpyridine 1))

13C NMR Data
Compound Solvent Chemical Shift (6) ppm

13.6, 19.3,111.7, 116.7,
6-Bromo-7-methyl-imidazo[1,2- - 123.3, 123.8, 126.3, 128.3,
3
a]pyridine 129.1, 129.2, 130.6, 131.6,

138.9, 140.8, 144.3[1]

3,6-Dichloroimidazo[1,2- . 100.0, 118.5, 120.7, 121.8,
3
a]pyridine 126.0, 131.0[1]

Infrared (IR) Spectroscopy

Compound Sample Prep Key Peaks (cm™?)
6-Bromo-7-methyl-imidazo[1,2-
. KBr 766, 894, 1109, 1437, 3024[1]
ajpyridine
3,6-Dichloroimidazo[1,2-
KBr 690, 899, 1249, 1506, 2989[1]

a]pyridine

Mass Spectrometry (MS)
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Compound lonization Method miz

6-Bromoimidazo[1,2-a]pyridin-
. [M+H]+=214.0[2]
8-amine

6-Bromo-7-methyl-imidazo[1,2-
o ESI 223 [M+H]*[1]
ajpyridine

3,6-Dichloroimidazo[1,2-

o ESI 187 [M+H]*[1]
a]pyridine

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 6-
Bromoimidazo[1,2-a]pyridine.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended for detailed structural elucidation.

Sample Preparation:
» Weigh approximately 5-10 mg of the solid 6-Bromoimidazo[1,2-a]pyridine.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

Data Acquisition (*H NMR):
e Tune and shim the spectrometer to the sample.

e Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
(e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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e Process the data by applying a Fourier transform, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

Data Acquisition (33C NMR):
e Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for this analysis.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 6-Bromoimidazo[1,2-a]pyridine with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
» Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample holder with the KBr pellet in the spectrometer's beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm™2).

The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™2).
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Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El), is required.

Sample Preparation (for ESI):

e Prepare a dilute solution of 6-Bromoimidazo[1,2-a]pyridine (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Further dilute this stock solution to a final concentration of approximately 1-10 pg/mL with the
same solvent.

 If necessary, add a small amount of formic acid or ammonium hydroxide to promote
ionization.

Data Acquisition:

 Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

e Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's
properties.

e The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any
fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 6-Bromoimidazo[1,2-a]pyridine.
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Synthesis & Purification

Synthesis of 6-Bromoimidazo[1,2-a]pyridine
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Caption: General workflow for the synthesis and spectroscopic characterization of 6-
Bromoimidazo[1,2-a]pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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